molecular formula C18H16N2O3S B5836998 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No. B5836998
M. Wt: 340.4 g/mol
InChI Key: NKHKSUHYIBBXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid, also known as NTAPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NTAPP is a thiazolyl peptide that is derived from the natural product thiostrepton, which is a potent antibiotic. NTAPP has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has various potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has also been reported to have antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been shown to disrupt the bacterial cell membrane, leading to cell death. In addition, 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been reported to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been studied extensively. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been shown to interact with the ribosome, which is responsible for protein synthesis in cells. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid binds to the ribosome and inhibits protein synthesis, leading to cell death. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has also been shown to interact with the bacterial cell membrane, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has also been shown to inhibit cell proliferation in cancer cells. 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been reported to disrupt the bacterial cell membrane, leading to cell death. In addition, 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has various advantages and limitations for lab experiments. One advantage is that it has been synthesized using various methods, and its yield has been found to be high. Another advantage is that it has been shown to have anticancer and antimicrobial activity, which makes it a potential candidate for the treatment of cancer and bacterial infections. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. Another limitation is that its toxicity profile is not fully understood, which makes it difficult to determine its safety for use in humans.

Future Directions

There are various future directions for the study of 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid. One direction is to optimize its synthesis method to increase its yield and purity. Another direction is to study its mechanism of action in more detail to optimize its activity. Another direction is to study its toxicity profile in more detail to determine its safety for use in humans. In addition, it would be interesting to study the potential applications of 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid in other fields, such as agriculture and environmental science.

Synthesis Methods

5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the condensation of protected amino acids in solution. The synthesis of 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid using SPPS has been reported, and the yield was found to be high. However, the synthesis of 5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid using solution-phase peptide synthesis has not been reported yet.

properties

IUPAC Name

5-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-16(9-4-10-17(22)23)20-18-19-15(11-24-18)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11H,4,9-10H2,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHKSUHYIBBXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.